molecular formula C12H9ClOS B1372859 4-Methyl-5-phenylthiophene-2-carbonyl chloride CAS No. 1160249-12-6

4-Methyl-5-phenylthiophene-2-carbonyl chloride

Cat. No.: B1372859
CAS No.: 1160249-12-6
M. Wt: 236.72 g/mol
InChI Key: JTCPDTXWCIENCY-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClOS and a molecular weight of 236.72 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a thiophene ring substituted with a methyl group, a phenyl group, and a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenylthiophene-2-carbonyl chloride typically involves the chlorination of 4-Methyl-5-phenylthiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

4-Methyl-5-phenylthiophene-2-carboxylic acid+SOCl24-Methyl-5-phenylthiophene-2-carbonyl chloride+SO2+HCl\text{4-Methyl-5-phenylthiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methyl-5-phenylthiophene-2-carboxylic acid+SOCl2​→4-Methyl-5-phenylthiophene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

4-Methyl-5-phenylthiophene-2-carbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylthiophene-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The thiophene ring and phenyl group contribute to the compound’s stability and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophene-2-carbonyl chloride: Lacks the phenyl group, resulting in different reactivity and properties.

    5-Phenylthiophene-2-carbonyl chloride: Lacks the methyl group, affecting its steric and electronic characteristics.

    Thiophene-2-carbonyl chloride: Lacks both the methyl and phenyl groups, leading to significantly different chemical behavior.

Uniqueness

4-Methyl-5-phenylthiophene-2-carbonyl chloride is unique due to the presence of both the methyl and phenyl groups on the thiophene ring. These substituents enhance its reactivity and provide distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-5-phenylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPDTXWCIENCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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